8-Hydroxy-11-oxoundeca-5,9-dienoic acid

Catalog No.
S14735452
CAS No.
922508-97-2
M.F
C11H16O4
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-11-oxoundeca-5,9-dienoic acid

CAS Number

922508-97-2

Product Name

8-Hydroxy-11-oxoundeca-5,9-dienoic acid

IUPAC Name

8-hydroxy-11-oxoundeca-5,9-dienoic acid

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C11H16O4/c12-9-5-7-10(13)6-3-1-2-4-8-11(14)15/h1,3,5,7,9-10,13H,2,4,6,8H2,(H,14,15)

InChI Key

ZYXCDYSXZQNGMT-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCC(C=CC=O)O)CC(=O)O

8-Hydroxy-11-oxoundeca-5,9-dienoic acid is a chemical compound with the molecular formula C11H16O4C_{11}H_{16}O_4 and a specific structure characterized by a hydroxyl group and an oxo group on a long-chain fatty acid. This compound is part of a broader class of lipid-derived molecules known for their roles in biological systems, particularly in signaling pathways and as mediators of inflammation. The compound is often studied for its potential effects on cellular processes and its involvement in lipid peroxidation reactions, which can lead to the formation of various bioactive lipid mediators.

Involving starting materials like linoleic acid or arachidonic acid, followed by specific oxidation steps to introduce hydroxyl and oxo groups .
  • Total Synthesis: More complex synthetic routes involve multiple steps including protection-deprotection strategies and functional group transformations to build the desired structure from simpler precursors.
  • The biological activity of 8-hydroxy-11-oxoundeca-5,9-dienoic acid is primarily linked to its role as a signaling molecule. It has been shown to:

    • Modulate Inflammatory Responses: This compound can influence the production of pro-inflammatory mediators, thereby playing a role in inflammatory diseases .
    • Impact Cell Proliferation: Studies suggest that it may affect cell growth and differentiation through various signaling pathways .
    • Act as an Antioxidant: Due to its structure, it may also exhibit antioxidant properties, helping to mitigate oxidative stress within cells.

    8-Hydroxy-11-oxoundeca-5,9-dienoic acid has several potential applications:

    • Pharmaceutical Research: Its role in inflammation makes it a candidate for developing anti-inflammatory drugs.
    • Nutraceuticals: As a bioactive lipid mediator, it may be explored for dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress.
    • Biomarker Development: It could serve as a biomarker for oxidative stress or inflammatory conditions in clinical settings.

    Studies have explored how 8-hydroxy-11-oxoundeca-5,9-dienoic acid interacts with various biological systems:

    • Protein Interactions: It has been shown to interact with specific proteins involved in inflammatory pathways, influencing their activity and stability.
    • Cellular Mechanisms: Research indicates that this compound can modulate signaling cascades related to cell survival and apoptosis .

    Several compounds share structural similarities with 8-hydroxy-11-oxoundeca-5,9-dienoic acid. Here are some notable examples:

    Compound NameStructure FeaturesUnique Properties
    13-Hydroxyoctadecadienoic acidContains hydroxyl group on an octadecadienoic chainInvolved in inflammatory responses
    9-Hydroxyoctadecadienoic acidHydroxyl group at position 9Functions as a signaling molecule in various pathways
    11-Oxoundecanoic acidContains an oxo group at position 11Known for its role in lipid metabolism

    These compounds are unique in their specific positions of functional groups and their resultant biological activities. For instance, while both 8-hydroxy-11-oxoundeca-5,9-dienoic acid and 13-hydroxyoctadecadienoic acid are involved in inflammatory processes, they may activate different signaling pathways or have varying effects on cell types.

    Lipoxygenase-Mediated Bis-Allylic Hydroperoxidation Cascades

    8-Hydroxy-11-oxoundeca-5,9-dienoic acid originates from arachidonic acid via a two-step LOX-catalyzed oxidation process. In the initial phase, 8R-LOX oxygenates arachidonic acid at the C8 position, forming 8R-hydroperoxyeicosatetraenoic acid (8R-HPETE). This intermediate undergoes further oxidation at the bis-allylic C11 position, yielding 8,11-dihydroperoxy-eicosa-5,9,12,14-tetraenoic acid. The bis-allylic dihydroperoxide structure is unstable and spontaneously rearranges into a conjugated enone system, culminating in 11-oxo-8-hydroperoxy-undeca-5,9-dienoic acid.

    Critical to this cascade is the enzyme’s ability to stabilize radical intermediates. The LOX active site contains a non-heme iron coordinated by histidine residues and a carboxylate group, which facilitates hydrogen abstraction from the bis-allylic methylene carbon. This generates a pentadienyl radical that reacts with molecular oxygen to form the hydroperoxide. Manganese lipoxygenase (Mn-LOX) studies reveal that electron transfer from the hydroperoxide anion to Fe(III) or Mn(III) initiates radical-mediated fragmentation, enabling bis-allylic to allylic hydroperoxide conversion.

    Stereochemical Control in 8R-LOX Catalyzed Diene-to-Triene Transformations

    The stereospecificity of 8R-LOX is governed by its three-dimensional active site architecture. High-resolution crystallography (1.85 Å) shows that the enzyme’s C2-like domain positions arachidonic acid such that the C8 pro-R hydrogen aligns with the Fe(III)-OH cofactor. This spatial arrangement ensures selective hydrogen abstraction, yielding the 8R-hydroperoxide configuration. Mutagenesis studies demonstrate that residues near the catalytic metal, such as Gly316, regulate oxygen insertion geometry. For instance, the Gly316Ala mutant alters regioselectivity in 20-carbon substrates, favoring carboxyl-directed oxygenation.

    The “tail-first” substrate binding model further enforces stereocontrol. Arachidonic acid enters the active site with its methyl terminus oriented toward the catalytic iron, positioning the C11–C12 double bond for subsequent oxygenation. This model explains why 8R-LOX exclusively generates R-stereoisomers at C8 and C11, unlike other LOX isoforms. Computational simulations suggest that hydrophobic interactions between the pentyl tail of arachidonic acid and the enzyme’s membrane-binding loops stabilize this orientation.

    Substrate Specificity of Arachidonic Acid Oxygenation for Enone Intermediate Generation

    8R-LOX exhibits marked preference for arachidonic acid over other polyunsaturated fatty acids. Structural analyses reveal that the enzyme’s active site accommodates the 20-carbon chain through a narrow hydrophobic channel lined by Phe residues. Shorter substrates, such as linoleic acid (18 carbons), fail to span the channel, reducing catalytic efficiency. The pentadiene system (C5–C9) of arachidonic acid is optimally positioned for hydrogen abstraction due to van der Waals interactions with Ile593 and Val604.

    Mutational studies highlight the role of the C2-like domain in substrate recognition. Deletion of membrane-binding loops in 8R-LOX abolishes calcium-dependent membrane association but retains activity in soluble assays, indicating that the core catalytic domain dictates substrate specificity. Comparative studies with 15-LOX-1 show that divergent substrate-binding residues (e.g., Arg403 in 8R-LOX vs. Gln548 in 15-LOX-1) determine regioselectivity. For example, Arg403 forms a salt bridge with the carboxylate of arachidonic acid, anchoring it in the R-configuration.

    XLogP3

    0.4

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    212.10485899 g/mol

    Monoisotopic Mass

    212.10485899 g/mol

    Heavy Atom Count

    15

    Dates

    Last modified: 08-10-2024

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